L-Phenylalanine, L-phenylalanylglycyl-
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Overview
Description
L-Phenylalanine, L-phenylalanylglycyl- is a compound that combines L-phenylalanine and glycyl. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and neurotransmitters. It is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine Glycyl is a dipeptide consisting of glycine, the simplest amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-phenylalanylglycyl- typically involves the coupling of L-phenylalanine with glycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a coupling agent like N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-phenylalanine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-phenylalanine by manipulating metabolic pathways . The produced L-phenylalanine can then be isolated and purified through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic derivatives, while reduction of the carboxyl group can produce alcohols .
Scientific Research Applications
L-Phenylalanine, L-phenylalanylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-phenylalanylglycyl- involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase . L-tyrosine is then further converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play critical roles in mood regulation, cognitive function, and stress response .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used for its potential analgesic effects.
L-Tyrosine: A non-essential amino acid derived from L-phenylalanine, involved in the synthesis of catecholamines.
Properties
CAS No. |
87742-85-6 |
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Molecular Formula |
C20H23N3O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(25)22-13-18(24)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,25)(H,23,24)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
NHCKESBLOMHIIE-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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